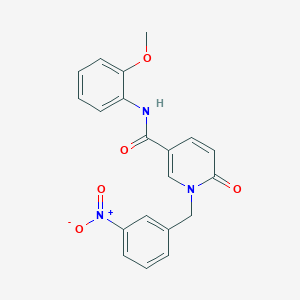

![molecular formula C12H15N3O2S B2871322 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-methoxypropanamide CAS No. 1334372-20-1](/img/structure/B2871322.png)

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-methoxypropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

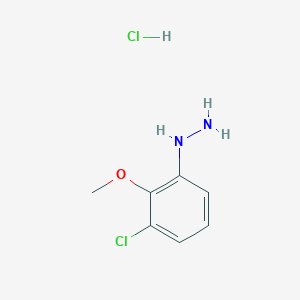

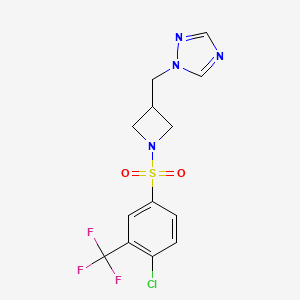

The compound “3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-methoxypropanamide” is a complex organic molecule. It contains an imidazo[2,1-b]thiazole ring which is a fused ring system containing nitrogen, sulfur, and carbon atoms . This ring system is substituted with a cyclopropyl group at the 6-position and a propanamide group at the 3-position. The amide nitrogen of the propanamide group is further substituted with a methoxy group.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[2,1-b]thiazole ring system. The cyclopropyl group would add some steric bulk at the 6-position of the ring, and the propanamide group at the 3-position would introduce polar functionality due to the presence of the amide bond and the methoxy group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The imidazo[2,1-b]thiazole ring might undergo electrophilic substitution reactions, and the amide group could be involved in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide and methoxy groups might increase its solubility in polar solvents . The exact properties such as melting point, boiling point, and specific gravity would need to be determined experimentally.Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole derivatives have been recognized for their antimicrobial properties. The compound could be synthesized and tested against various bacterial and fungal strains to evaluate its efficacy as an antimicrobial agent . This could involve assessing minimum inhibitory concentrations (MICs) and exploring its mechanism of action, possibly through the disruption of microbial cell wall synthesis or protein synthesis inhibition.

Anticancer Potential

Research has indicated that thiazole compounds can exhibit anticancer activity. The compound could be investigated for its potential to inhibit cancer cell growth, induce apoptosis, or disrupt cancer cell signaling pathways. Studies could include in vitro assays against different cancer cell lines and in vivo models to assess the compound’s effectiveness .

Anti-Inflammatory Properties

Compounds containing the thiazole moiety have shown significant anti-inflammatory activities. The compound could be tested in models of inflammation, such as induced edema or arthritis in animal models, to determine its ability to reduce inflammatory markers and symptoms .

Antioxidant Effects

The antioxidant capacity of thiazole derivatives is another area of interest. The compound could be subjected to various assays to measure its ability to scavenge free radicals, protect against oxidative stress, and potentially prevent damage to biomolecules like DNA, proteins, and lipids .

Neuroprotective Actions

Given the structural similarity to known neuroprotective agents, this compound could be explored for its ability to protect neuronal cells against neurotoxicity. This might involve studies on neurodegenerative disease models, examining the compound’s effect on neuronal survival, synaptic function, and neuroinflammation .

Agricultural Applications

Thiazole derivatives have applications in agriculture as well. The compound could be tested as a growth promoter or as a protective agent against plant pathogens. Its effects on crop yield, resistance to environmental stress, and disease prevention could be valuable areas of research .

Photographic Sensitizers

The compound’s potential as a photographic sensitizer could be explored due to its unique chemical structure. Research could focus on its ability to improve the sensitivity of photographic films or papers, particularly under varying light conditions .

Industrial Catalysts

Lastly, the compound could serve as a catalyst in various industrial chemical reactions. Its efficiency, selectivity, and stability under different reaction conditions could be investigated to determine its viability as a catalyst in processes such as polymerization or esterification .

Safety and Hazards

Direcciones Futuras

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and evaluating its potential biological activities. It would be particularly interesting to explore its potential therapeutic applications, given the known biological activities of other imidazo[2,1-b]thiazole derivatives .

Propiedades

IUPAC Name |

3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)-N-methoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-17-14-11(16)5-4-9-7-18-12-13-10(6-15(9)12)8-2-3-8/h6-8H,2-5H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGOADKNTBHYHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)CCC1=CSC2=NC(=CN12)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-1-(4-chlorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2871240.png)

![3-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2871242.png)

![2-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2871244.png)

![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2871249.png)

![2-[(3-Methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2871252.png)

![N-((1,2-dimethyl-1H-indol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2871258.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2871259.png)

![[2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B2871261.png)